![molecular formula C13H12N6OS2 B2785664 2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide CAS No. 874467-40-0](/img/structure/B2785664.png)
2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
“2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide” is a synthetic compound. It contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-membered aromatic ring with four nitrogen atoms and one carbon atom . The compound also contains a thiazole ring, which is a similar 5-membered ring but consists of one nitrogen atom, one sulfur atom, and three carbon atoms .
Scientific Research Applications
Anticancer Activity
The thiadiazole and tetrazole moieties present in the compound are known for their potential anticancer properties. The structure of thiadiazole is a bioisostere of pyrimidine, which is part of three nucleic bases, allowing it to disrupt DNA replication processes . This disruption can inhibit the replication of cancer cells, making derivatives of this compound candidates for anticancer agents.
Antimicrobial and Antifungal Applications
Compounds containing thiadiazole and tetrazole rings have demonstrated a wide range of therapeutic activities, including antimicrobial and antifungal effects . These properties make them valuable in the development of new treatments for bacterial and fungal infections.
Anti-Inflammatory and Analgesic Effects
Derivatives of 1,3,4-thiadiazole, a related structure, have shown anti-inflammatory and analgesic activities . This suggests that our compound of interest could be modified to enhance these properties for use in pain relief and inflammation management.
Antipsychotic and Antidepressant Potential
The structural analogs of the compound have been reported to possess antipsychotic and antidepressant activities . This opens up possibilities for the compound to be used in the treatment of various mental health disorders.
Anticonvulsant Properties
Similar structures have been utilized in the synthesis of compounds with anticonvulsant properties . This indicates that the compound could be explored for its potential use in managing seizure disorders.
Enzyme Inhibition
Thiadiazole derivatives are known to act as enzyme inhibitors . This property can be harnessed in the design of drugs targeting specific enzymes involved in disease processes.
Antidiabetic Activity
Thiazole derivatives have been associated with antidiabetic activity, suggesting that the compound could be investigated for its utility in diabetes management .
Antihypertensive and Cardiovascular Applications
The thiazole ring is present in various compounds with antihypertensive effects . This implies that the compound could be beneficial in the development of new cardiovascular drugs.
Safety and Hazards
The safety and hazards associated with this compound are not detailed in the available sources. As with any chemical compound, appropriate safety measures should be taken when handling it. It’s important to note that some tetrazole derivatives are known to be energetic materials due to their high nitrogen content .
Future Directions
The future research directions could involve studying the biological activity of “2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide” and similar compounds. Given the reported activities of related compounds, this compound could be studied for potential applications in medicinal chemistry .
properties
IUPAC Name |
2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS2/c1-9-3-2-4-10(7-9)19-13(16-17-18-19)22-8-11(20)15-12-14-5-6-21-12/h2-7H,8H2,1H3,(H,14,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWBAAHSQYSGPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
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